2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride
Overview
Description
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride, also known as SA-2, is a chemical compound with the CAS Number: 1803611-32-6 . It has a molecular weight of 266.71 and diverse application prospects in various fields of research and industry, including material science, biochemistry, and pharmaceutical development.
Molecular Structure Analysis
The IUPAC name of this compound is ( (2-aminophenyl)sulfonyl)glycine hydrochloride . The InChI code is 1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7 (6)15 (13,14)10-5-8 (11)12;/h1-4,10H,5,9H2, (H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antitumor Activity
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride has shown potential in antitumor applications. One study highlights the preparation of a compound derived from chlorambucil and sulfadiazine derivative, exhibiting high antitumor activity with a significant therapeutic index (Huang, Yang, Lin, & Huang, 2001). Additionally, the compound's synthesis involves a Schiff's base as a protective group for the aromatic amine, which can be completely removed by UV light irradiation. This compound's high therapeutic index suggests its efficacy in treating tumors with lower toxicity compared to traditional treatments.
Hydrogen Bond Studies
Research on hydrogen bonds in related compounds has been conducted. For instance, a study explored substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, synthesized from derivatives of 2-amino-nitrophenol and ((4-methylbenzenesulfonyl)amino)acetic acid. These compounds were characterized through various spectroscopic methods, and the molecular structure of some compounds was determined via X-ray crystallography. The study provided insights into the intramolecular hydrogen-bonding behavior of these compounds (Romero & Margarita, 2008).
Synthesis of Related Compounds
Several studies have focused on the synthesis of various compounds utilizing 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride or related sulfonamides. One example is the synthesis of 3-alkyl-3-(alkylamino)indolin-2-ones, which involved the base-mediated C-arylation of 2-nitrobenzenesulfonamides (Giménez-Navarro, Volná, & Krchňák, 2015). Another study highlighted the use of sulfonamide derivatives to create potent antitumor agents, indicating the versatility of sulfonamides in synthesizing various biologically active compounds (Huang, Lin, & Huang, 2001).
Safety And Hazards
properties
IUPAC Name |
2-[(2-aminophenyl)sulfonylamino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMCDIAHYGVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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